1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol physical and chemical properties
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol physical and chemical properties
An In-depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol: Properties, Synthesis, and Analysis
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, potential synthetic pathways, and analytical methodologies for the characterization of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol. This compound, with its halogenated phenyl moiety, represents a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and application.
Introduction and Significance
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is a vicinal diol functionalized with a synthetically versatile 4-chloro-3-fluorophenyl group. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive precursor for the development of novel pharmaceutical agents and specialized polymers. The diol functionality itself offers a reactive handle for a multitude of chemical transformations. This guide synthesizes the available data to provide a robust technical profile of this compound.
Physicochemical and Structural Properties
The fundamental properties of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol are summarized below. These data are crucial for its appropriate storage, handling, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol | - |
| CAS Number | 1558116-77-0 (racemate)[1][2] | [1][2] |
| 1453854-84-6 ((R)-enantiomer)[3] | [3] | |
| Molecular Formula | C₈H₈ClFO₂ | [1][2][3] |
| Molecular Weight | 190.60 g/mol | [1] |
| Physical Form | Reported as an oil for the (R)-enantiomer. | |
| Purity | Commercially available up to 98%. | |
| Storage Conditions | Recommended storage at 4°C. | |
| Solubility | While specific data is not available, its structure suggests solubility in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Its solubility in water is expected to be low. | - |
Proposed Synthetic Pathway: Dihydroxylation of a Styrene Precursor
Proposed Experimental Protocol
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Starting Material: 4-Chloro-3-fluoro-1-vinylbenzene.
-
Reaction: Asymmetric dihydroxylation using an osmium-based catalyst system (e.g., AD-mix-α or AD-mix-β for enantioselective synthesis) or a standard dihydroxylation using osmium tetroxide (OsO₄) with a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO).
-
Solvent: A mixture of t-butanol and water is typically effective for this transformation.
-
Procedure:
-
Dissolve 4-chloro-3-fluoro-1-vinylbenzene in the t-butanol/water solvent system.
-
Cool the reaction mixture to 0°C.
-
Add the dihydroxylation reagent (e.g., AD-mix formulation or OsO₄/NMO) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a reducing agent, such as sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
Chemical Reactivity and Stability
The reactivity of this molecule is primarily dictated by the vicinal diol group.
-
Oxidation: Vicinal diols can undergo oxidative cleavage with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield the corresponding aldehyde (4-chloro-3-fluorobenzaldehyde) and formaldehyde. This reaction is often quantitative and can be used for structural elucidation.
-
Esterification/Etherification: The primary and secondary hydroxyl groups can be readily esterified or etherified to produce a wide range of derivatives.
-
Protection: The diol can be protected as an acetal or ketal (e.g., by reacting with acetone to form an acetonide) to allow for selective reactions at other parts of the molecule.
-
Stability: The compound is stable under normal laboratory conditions but should be stored at the recommended 4°C to prevent potential degradation over time. It is incompatible with strong oxidizing agents and strong acids.
Analytical Characterization Protocols
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. High-resolution spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons (δ 7.2-7.6 ppm): Expect complex multiplets due to ³J(H,H), ⁴J(H,H), and J(H,F) couplings. The proton ortho to the diol-bearing carbon will likely appear as a doublet of doublets.
-
Methine Proton (-CH(OH)-, δ ~4.6 ppm): This proton will likely appear as a multiplet, coupled to the methylene protons and the hydroxyl proton.
-
Methylene Protons (-CH₂(OH), δ ~3.4-3.5 ppm): These diastereotopic protons will likely appear as a multiplet.
-
Hydroxyl Protons (-OH, variable): Two distinct signals for the primary and secondary alcohols are expected, which may be broad and their chemical shift concentration-dependent.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Aromatic Carbons (δ 115-145 ppm): Expect six signals, with carbons directly bonded to fluorine exhibiting large ¹J(C,F) coupling constants. The carbon bearing the chlorine will also be identifiable.
-
Methine Carbon (-CH(OH)-, δ ~73 ppm):
-
Methylene Carbon (-CH₂(OH), δ ~67 ppm):
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is a suitable method for both identification and quantification.[5][6]
-
Protocol:
-
Derivatize a sample of the diol with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Inject the derivatized sample onto a GC equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the derivatized product from any impurities.
-
Acquire mass spectra using electron ionization (EI).
-
-
Expected Fragmentation: The molecular ion peak (M⁺) may be weak. Key fragments would arise from the loss of water (M-18), the loss of a CH₂OH group (M-31), and cleavage between the two carbons of the diol. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C-O Stretch: Strong bands in the 1000-1200 cm⁻¹ region corresponding to the primary and secondary alcohol C-O bonds.
-
C-F and C-Cl Stretches: These will appear in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Visualizing the Analytical Workflow
Caption: A multi-technique workflow for the characterization of the target compound.
Safety and Handling
Based on available safety data for the (R)-enantiomer, appropriate precautions must be taken when handling this compound.
-
GHS Pictogram: GHS07 (Harmful)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor if you feel unwell.
-
Applications in Research and Drug Development
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is not an active pharmaceutical ingredient itself but serves as a valuable chiral building block. The 4-chloro-3-fluorophenyl motif is found in numerous biologically active molecules. The strategic placement of halogens can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate physicochemical properties like pKa and lipophilicity. The diol functionality allows for its incorporation into larger molecular scaffolds through various chemical linkages, making it a key intermediate in the synthesis of potential new therapeutics.
References
-
PubChem. 1,2-Bis(4-chlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information.
-
PubChem. 1-(2,3-Difluorophenyl)ethane-1,2-diol. National Center for Biotechnology Information.
-
NextSDS. 1,2-Ethanediol, 1-(4-chloro-3-fluorophenyl)-, (1R)-.
-
Sapphire Bioscience. 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
-
ChemScene. (R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
-
Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation - Supporting Information.
-
Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). ResearchGate.
-
Sigma-Aldrich. 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
NextSDS. 1-(4-chlorophenyl)ethane-1,2-diol — Chemical Substance Information.
-
The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. ResearchGate.
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
-
Synthesis and Antimalarial Activity of 7-Chloro-4-(4-(2- (Oxo, Hydroxyl & Fluoro-2-1 (4-Phenyl)Ethyl)Piperazin- 1-yl)Quinoline Derivatives. Biointerface Research in Applied Chemistry.
-
Abraham, R. J., et al. (2014). ¹H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(5), 215-224.
-
MolCore. 1558116-77-0 | 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
-
Flanagan, R. J., et al. (1987). Measurement of ethylene glycol (ethane-1,2-diol) in biological specimens using derivatisation and gas-liquid chromatography with flame ionisation detection. Annals of Clinical Biochemistry, 24(1), 80-84.
-
Divinová, V., et al. (2004). Determination of Free and Bound 3-Chloropropane-1,2-diol by Gas Chromatography with Mass Spectrometric Detection using Deuterated 3-Chloropropane-1,2-diol as Internal Standard. Czech Journal of Food Sciences, 22(5), 182-189.
-
1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein Journals.
-
Determination of 3-Chloropropane1,2-diol in Liquid Hydrolyzed Vegetable Proteins and Soy Sauce by SolidPhase Microextraction and Gas Chromatography/Mass Spectrometry. ResearchGate.
-
Sigma-Aldrich. (R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. molcore.com [molcore.com]
- 3. nextsds.com [nextsds.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Measurement of ethylene glycol (ethane-1,2-diol) in biological specimens using derivatisation and gas-liquid chromatography with flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agriculturejournals.cz [agriculturejournals.cz]


